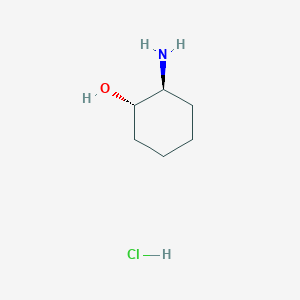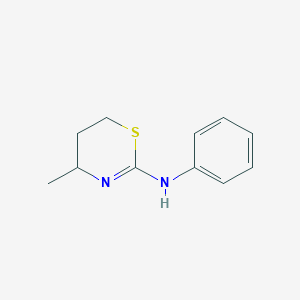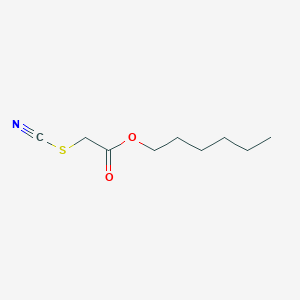
(1S,2S)-2-Aminociclohexanol clorhidrato
Descripción general
Descripción
(1S,2S)-2-Aminocyclohexanol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis and pharmaceutical research. The compound’s unique stereochemistry makes it a valuable intermediate in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
(1S,2S)-2-Aminocyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular systems.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
Mode of Action
Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the agonism of adrenergic receptors produces vasoconstriction .
Biochemical Pathways
The interaction of Pseudoephedrine with its targets affects the biochemical pathways related to vasoconstriction and decongestion. Vasoconstriction is the narrowing of the blood vessels resulting from contraction of the muscular wall of the vessels. This action is used as a decongestant , reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies .
Pharmacokinetics
The pharmacokinetic properties of Pseudoephedrine include:
- Bioavailability : Approximately 100%
- Metabolism : 10–30% metabolized in the liver
- Elimination half-life : 4.3–8 hours
- Excretion : 43–96% excreted by the kidneys
These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action after administration.
Result of Action
The molecular and cellular effects of Pseudoephedrine’s action include the reduction of tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pseudoephedrine. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, individual factors such as age, health status, and genetic factors can influence how an individual responds to Pseudoephedrine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Aminocyclohexanol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the catalytic hydrogenation of 2-cyclohexenone to produce 2-cyclohexanol, which is then converted to (1S,2S)-2-Aminocyclohexanol through a reductive amination process. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (1S,2S)-2-Aminocyclohexanol hydrochloride often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of chiral catalysts and advanced purification techniques ensures the high enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-2-Aminocyclopentanol hydrochloride
- (1S,2S)-2-Aminocycloheptanol hydrochloride
- (1S,2S)-2-Aminocyclooctanol hydrochloride
Uniqueness
(1S,2S)-2-Aminocyclohexanol hydrochloride is unique due to its specific ring size and stereochemistry, which confer distinct chemical and biological properties. Compared to its analogs, it offers a balance of stability and reactivity, making it particularly useful in various synthetic and research applications.
Propiedades
IUPAC Name |
(1S,2S)-2-aminocyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471014 | |
| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13374-30-6 | |
| Record name | (1S,2S)-2-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13374-30-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)












